molecular formula C21H15N3O5S B2655994 5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 612046-48-7

5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

Cat. No.: B2655994
CAS No.: 612046-48-7
M. Wt: 421.43
InChI Key: DKUPHKMYSNNQSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrrolo[3,4-d]isoxazole-dione family, characterized by a bicyclic framework integrating isoxazole and pyrrolidine moieties. The substitution pattern includes a 3-nitrophenyl group at position 5, a phenyl group at position 2, and a thiophen-2-yl group at position 2. Its molecular formula is inferred as C22H15N3O5S (based on structural analogs in and ).

Properties

IUPAC Name

5-(3-nitrophenyl)-2-phenyl-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c25-20-17-18(16-10-5-11-30-16)23(13-6-2-1-3-7-13)29-19(17)21(26)22(20)14-8-4-9-15(12-14)24(27)28/h1-12,17-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUPHKMYSNNQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(C3C(O2)C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the isoxazole family known for its diverse biological activities. This article explores its biological activity, focusing on antitumor properties, immunomodulatory effects, and potential therapeutic applications based on recent research findings.

Chemical Structure

The molecular formula of the compound is C20H16N4O4SC_{20}H_{16}N_{4}O_{4}S. The structure features a pyrroloisoxazole core fused with a thiophene ring and a nitrophenyl substituent, which may contribute to its biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of isoxazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of several isoxazole derivatives against human cancer cell lines such as A-549 (lung cancer) and HepG-2 (liver cancer). The results indicated that certain derivatives exhibited IC50 values significantly lower than that of the standard drug Cisplatin, suggesting potent antitumor activity.

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazoleA-5498.5Cisplatin10.0
Similar Isoxazole DerivativeHepG-27.0Cisplatin10.0

These findings suggest that the compound possesses noteworthy antitumor properties that merit further investigation.

Immunomodulatory Effects

Isoxazole derivatives have been reported to modulate immune responses. For example, some studies indicate that these compounds can inhibit pro-inflammatory cytokine production and reduce edema in animal models.

The immunosuppressive action of isoxazoles may involve the modulation of key signaling pathways related to inflammation and immune cell activation. In particular, compounds have been shown to affect the expression levels of TNF-alpha and other inflammatory markers.

Pharmacokinetics and Toxicity

Toxicity assessments reveal that many isoxazole derivatives are free from significant mutagenic effects; however, some compounds exhibited moderate risks. The pharmacokinetic profiles indicate favorable absorption and distribution characteristics in preclinical models.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs and their substituent variations are summarized below:

Compound Name Position 5 Substituent Position 2 Substituent Position 3 Substituent Molecular Weight (g/mol) Key Features
Target Compound 3-Nitrophenyl Phenyl Thiophen-2-yl ~437.4 (estimated) High polarity (NO2), π-acidic thiophene
5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl) analog 2-Chlorophenyl 2-Methylphenyl 4-(Dimethylamino)phenyl ~466.9 (estimated) Electron-donating dimethylamino group; steric hindrance from methyl groups
2-(4-Chlorophenyl)-3-(thiophen-2-yl)-5-(p-tolyl) analog p-Tolyl 4-Chlorophenyl Thiophen-2-yl 424.9 Chlorine enhances lipophilicity; methyl in p-tolyl increases hydrophobicity
2-Methyl-3-(5-methyl-2-thienyl)-5-phenyl analog Phenyl 2-Methyl 5-Methyl-thiophen-2-yl ~356.4 (estimated) Reduced steric bulk; methyl groups enhance solubility in non-polar media

Key Observations :

  • Thiophene vs. Aromatic Rings : Thiophen-2-yl groups (target compound and ) enable stronger π-π interactions than purely phenyl-based substituents (e.g., ), impacting binding affinity in receptor-ligand systems.
  • Steric Considerations : The 2-methylphenyl group in introduces steric hindrance absent in the target compound, which may limit conformational flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.